Bis(2-hydroxyethyl)dimerate
Description
Bis(2-hydroxyethyl)dimerate (hypothetical structure) is a diester compound theoretically formed from dimeric acid and 2-hydroxyethyl alcohol. While specific data on this compound is absent in the provided evidence, its structural analogs—such as bis(2-ethylhexyl) esters, bis(2-methoxyethyl) esters, and other diesters—are well-documented. These compounds are widely used as plasticizers, stabilizers, or solvents in industrial applications .
Properties
CAS No. |
68855-78-7 |
|---|---|
Molecular Formula |
(C2H6O2.Unspecified)x |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl)dimerate is typically synthesized through the esterification process. This involves the reaction of ethylene glycol with dimer acids under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)dimerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Bis(2-hydroxyethyl)dimerate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Utilized in the formulation of biomedical devices and implants.
Industry: Used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)dimerate involves its interaction with various molecular targets. In biomedical applications, it interacts with cellular membranes and proteins, facilitating the delivery of therapeutic agents. The hydroxyl groups in the compound play a crucial role in its biocompatibility and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of structurally related diesters:
Key Observations :
- Branching vs. Chain Length : DEHP and bis(2-ethylhexyl) adipate feature branched 2-ethylhexyl chains, contributing to lower volatility compared to linear-chain esters like bis(2-methoxyethyl) phthalate .
- Solubility: All analogs are hydrophobic, aligning with their use in non-aqueous systems.
- Toxicity : DEHP exhibits higher acute toxicity (LD50 = 30 g/kg) compared to bis(2-methoxyethyl) phthalate (LD50 = 25 g/kg), though both are classified as low-risk in standard handling .
Regulatory and Environmental Profiles
Notable Differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
